3,4-Diethoxy-2-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
701263-96-9 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3,4-diethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
UNPXDYUOEGPRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)F)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Diethoxy 2 Fluorobenzaldehyde and Analogs
Regioselective Synthesis Strategies
Regioselective synthesis is crucial for controlling the specific placement of functional groups on the benzene (B151609) ring, which is essential for the desired properties of the final product.
Halogenation serves as a key initial step in the synthesis of many substituted benzaldehydes. The introduction of a halogen atom provides a reactive site for subsequent functionalization. For instance, the side-chain chlorination of toluene (B28343) can produce benzal chloride, which upon hydrolysis, yields benzaldehyde (B42025). ncert.nic.in This fundamental approach can be adapted for more complex molecules. In the synthesis of fluorinated benzaldehydes, selective halogenation of a di-substituted benzene ring can be followed by the introduction of ethoxy groups and subsequent conversion of a precursor group to the aldehyde functionality.
A general strategy involves the following steps:
Selective Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at a specific position on the aromatic ring.
Functional Group Interconversion: Conversion of the halogen to other functional groups, such as an ethoxy group, via nucleophilic substitution.
Aldehyde Formation: Introduction or unmasking of the aldehyde group.
| Reagent | Product | Reaction Type |
| Chromyl chloride (CrO2Cl2) | Benzaldehyde | Etard reaction ncert.nic.in |
| Chromic oxide (CrO3) in acetic anhydride | Benzylidene diacetate | Oxidation ncert.nic.in |
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a wide variety of substituents onto an aromatic ring. libretexts.orgmasterorganicchemistry.com In the context of synthesizing fluorobenzaldehyde precursors, EAS can be used to introduce a nitro or an acyl group, which can then be converted to the desired aldehyde. The directing effects of existing substituents on the ring are critical for achieving the correct regiochemistry. libretexts.org For example, the nitration of a substituted benzene can be followed by reduction and subsequent Sandmeyer reaction to introduce a fluorine atom.
Key electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2).
Friedel-Crafts Acylation: Introduction of an acyl group (-COR). ncert.nic.in
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
The reactivity of the benzene ring in EAS is highly dependent on the nature of the substituents already present. Activating groups increase the reaction rate, while deactivating groups decrease it. libretexts.org
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing nucleophiles, such as ethoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The presence of a fluorine atom can activate the ring towards SNAr, and in some cases, fluorine itself can act as the leaving group. masterorganicchemistry.com This is particularly useful in the synthesis of ethoxy- and fluorine-substituted benzaldehydes.
A study on the synthesis of fluoro- and methoxy-substituted chalcone (B49325) derivatives demonstrated that under basic conditions, a fluorine atom para to an electron-withdrawing group can be substituted by a methoxy (B1213986) group via an SNAr mechanism. acgpubs.org A similar principle can be applied to introduce ethoxy groups. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.comlibretexts.org
Researchers have found that the displacement of an ortho-fluoro or methoxy group in unprotected benzoic and naphthoic acids can be achieved with Grignard or organolithium reagents. researchgate.net This highlights the feasibility of SNAr reactions even in the presence of sensitive functional groups.
Organometallic Catalysis in Synthesis
Organometallic catalysis has revolutionized the synthesis of complex organic molecules, offering mild and highly selective methods for bond formation.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgwikipedia.orgyonedalabs.com
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide. libretexts.orgyoutube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium catalyst. libretexts.orgyoutube.com
Reductive Elimination: The two organic groups couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com
This methodology can be employed to construct the 3,4-diethoxy-2-fluorobenzaldehyde scaffold by coupling appropriate boronic acids or their esters with halogenated precursors. A variety of palladium catalysts and ligands are available, allowing for the optimization of the reaction for specific substrates. sigmaaldrich.comresearchgate.net For instance, sterically bulky and electron-rich phosphine (B1218219) ligands have been shown to be highly effective. nih.gov
| Reaction | Reactants | Catalyst |
| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium complex libretexts.orgwikipedia.org |
| Negishi Coupling | Organozinc compound, Organohalide | Palladium complex nobelprize.org |
| Stille Coupling | Organotin compound, Organohalide | Palladium complex |
| Heck Coupling | Alkene, Organohalide | Palladium complex sigmaaldrich.com |
Grignard reagents (RMgX) and organolithium compounds (RLi) are highly reactive organometallic reagents that are powerful nucleophiles and strong bases. fiveable.mebyjus.commasterorganicchemistry.com They are extensively used in the synthesis of aldehydes and their derivatives.
One common application is the reaction of a Grignard reagent with a formamide (B127407) derivative or ethyl orthoformate to produce an aldehyde. sci-hub.se Organolithium reagents can also be used in a similar fashion. acs.org Furthermore, these reagents can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols, which can then be oxidized to the desired aldehyde. byjus.combartleby.commasterorganicchemistry.com
A two-step, one-pot procedure has been developed for the synthesis of substituted benzaldehydes using organolithium reagents. acs.org This method involves the reduction of a Weinreb amide to form a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organolithium reagent. acs.orgacs.org This approach offers a versatile and efficient route to a variety of functionalized benzaldehydes.
Chemoenzymatic and Biocatalytic Approaches
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful solutions for creating complex molecules with high precision. mdpi.com This approach combines the high selectivity of biocatalysts with the broad applicability of chemical reactions, leading to more sustainable and efficient manufacturing pathways. mdpi.comnih.gov
Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations under mild conditions, which is a significant advantage in organic synthesis. nih.gov For the synthesis of substituted benzaldehydes and their derivatives, several biocatalytic strategies are relevant:
Enzymatic Reductions: Oxidoreductases are commonly used for the reduction of aldehydes to their corresponding alcohols. Studies have demonstrated that aqueous extracts from various plant wastes can serve as effective enzyme sources for the reduction of benzaldehyde, achieving high conversion rates. researchgate.netscielo.org.mx This green methodology avoids the use of toxic metallic reducing agents and can be applied to substituted benzaldehydes. researchgate.netscielo.org.mx
Enzymatic Cascades: More complex transformations can be achieved through multi-enzyme cascades. For instance, a one-pot system using an ene reductase (ERED) and an imine reductase (IRED) has been developed to convert α,β-unsaturated aldehydes into valuable chiral amines with excellent enantioselectivity (97% to >99% ee). rsc.org Such a cascade could be adapted for analogs of this compound to produce chiral building blocks.
Carbon-Carbon Bond Formation: Enzymes like benzaldehyde lyase (BAL) can catalyze the formation of carbon-carbon bonds. nih.gov By entrapping BAL in a suitable microreactor, its catalytic activity for the carboligation of benzaldehyde molecules can be dramatically increased, offering a pathway to more complex molecular structures. nih.gov
The primary benefits of these approaches include high stereo-, regio-, and chemoselectivity, operation under mild reaction conditions (temperature and pH), and the use of biodegradable catalysts, which aligns with the principles of green chemistry. nih.gov
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical processes that minimize waste and eliminate the use of hazardous substances. scielo.org.mx The application of these principles is paramount in modern synthetic route design for compounds like this compound.
Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions offer a compelling alternative.
Condensation Reactions: The Knoevenagel condensation, a fundamental reaction for forming carbon-carbon double bonds, can be performed efficiently under solvent-free conditions by reacting benzaldehydes with active methylene (B1212753) compounds. tandfonline.com This method avoids toxic solvents like pyridine (B92270) and can produce α,β-unsaturated acids in high yields. tandfonline.com Similarly, the synthesis of chalcones has been achieved in high yields by simply grinding a substituted benzaldehyde with an acetophenone (B1666503) and solid sodium hydroxide, completely avoiding the need for a solvent. acs.org
Oxidation Reactions: The oxidation of alkylarenes to benzaldehydes has been reported using potassium permanganate (B83412) supported on montmorillonite (B579905) K10 clay under solvent-free conditions, demonstrating the broad applicability of this approach. mdma.ch
These techniques not only reduce environmental impact but can also lead to shorter reaction times and simpler product purification.
Mechanochemistry uses mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. rsc.org This approach is recognized as a sustainable alternative to conventional solution-based synthesis. mdpi.com
Ball-Milling: High-speed ball-milling can be used to synthesize nanomaterials and organic compounds. For example, one-pot synthesis of zinc bionanohybrids has been achieved by milling the components, drastically reducing reaction times compared to aqueous methods. rsc.org
Helical Airflow Synthesis: A novel mechanochemical technique utilizing a spiral gas-solid two-phase flow has been developed for the synthesis of quinoxaline (B1680401) derivatives. mdpi.com This method is solvent-free, completes within minutes, and provides high yields (e.g., 93%). mdpi.com Such innovative, high-efficiency techniques could be applied to condensation reactions involving this compound and its analogs.
Mechanochemical methods are highly efficient, scalable, and environmentally friendly, offering significant advantages over traditional protocols. rsc.orgmdpi.com
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple catalyst recycling and cleaner product streams, which is a cornerstone of green chemistry. u-tokyo.ac.jp
Supported Metal Nanoparticles: Developing effective heterogeneous catalysts is crucial for fine chemical synthesis. u-tokyo.ac.jp N-doped carbon materials can serve as supports for metal nanoparticles (e.g., Copper), creating active catalysts for reactions like the oxidation of alcohols to aldehydes. u-tokyo.ac.jp These solid catalysts can be packed into columns for use in continuous flow reactors, which simplifies production and enhances safety. u-tokyo.ac.jp
Multifunctional Catalysts: Advanced catalyst design involves creating multifunctional systems. For instance, metal-loaded metal oxides can perform sequential reactions where the metal site catalyzes hydrogenation/dehydrogenation steps, while the acidic or basic oxide support catalyzes condensation reactions. rsc.org
Metal-Oxide Catalysts: Simple metal oxides like ZnO and supported catalysts such as Au–ZnO are efficient and recyclable heterogeneous catalysts for various organic transformations. taylorandfrancis.com
The use of robust and recyclable heterogeneous catalysts is essential for developing sustainable and economically viable synthetic processes for fine chemicals. rsc.org
Novel Reagents and Protecting Group Strategies for Aldehyde Functionality
The aldehyde functional group is highly reactive and central to many synthetic transformations. Both novel reagents for its formation and strategies for its temporary protection are critical tools for the organic chemist.
A key challenge in synthesis is to perform reactions on one part of a molecule while a sensitive functional group, like an aldehyde, remains unaffected. This is achieved by using a "protecting group." pressbooks.pub
Acetals as Protecting Groups: Aldehydes are commonly protected as acetals. This is achieved by reacting the aldehyde with two equivalents of an alcohol (or one equivalent of a diol to form a cyclic acetal) under acidic conditions. pressbooks.pubjove.com The resulting acetal (B89532) is stable in neutral to strongly basic conditions and is unreactive towards powerful nucleophiles like Grignard reagents or reducing agents. jove.comlibretexts.org This allows for selective reactions elsewhere in the molecule. The original aldehyde can be easily regenerated by hydrolysis with aqueous acid. pressbooks.pub
Thioacetals: For reactions requiring stability in both acidic and basic environments, thioacetals are an excellent choice. jove.com Formed from the reaction of an aldehyde with thiols, they are robust protecting groups that can be removed under specific conditions, such as with mercuric chloride. jove.com
In addition to protection strategies, novel reagents and one-pot procedures have been developed to streamline the synthesis of substituted benzaldehydes. A two-step, one-pot method allows for the synthesis of functionalized benzaldehydes where a stable aluminum hemiaminal intermediate effectively protects the latent aldehyde during a subsequent cross-coupling reaction with a strong organometallic nucleophile. rug.nl Other modern methods include the oxidation of primary alcohols with reagents like Dess-Martin periodinane or the partial reduction of esters using diisobutylaluminum hydride (DIBAL-H). openstax.org
Optimization of Reaction Parameters and Yields
Achieving the highest possible yield and purity is a central goal of synthetic chemistry. This is accomplished through the systematic optimization of reaction parameters, including temperature, pressure, solvent, and the concentration and type of catalysts and reagents.
The process involves methodically varying one parameter at a time to determine its effect on the reaction outcome. For example:
In a study on the Knoevenagel condensation, different amine catalysts and reaction temperatures were tested to maximize the yield of the desired cinnamic acid derivative. tandfonline.com
In the synthesis of quinazolinones using lemon juice as a natural acid catalyst, researchers optimized the amount of catalyst and reaction conditions to achieve a 97% product yield in just 10 minutes under concentrated solar radiation. rsc.orgnih.gov
In the development of a cross-coupling reaction to form benzaldehydes, different hydride sources, solvents, and catalysts were evaluated to improve the yield and minimize byproducts. rug.nl
The following table illustrates a hypothetical optimization study for a key synthetic step, demonstrating how varying conditions can impact reaction yield.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | Toluene | 80 | 12 | 65 |
| 2 | Pd(OAc)₂/SPhos (2) | Toluene | 80 | 12 | 78 |
| 3 | Pd(OAc)₂/SPhos (2) | Dioxane | 80 | 12 | 85 |
| 4 | Pd(OAc)₂/SPhos (2) | Dioxane | 100 | 6 | 92 |
| 5 | Pd(OAc)₂/SPhos (1) | Dioxane | 100 | 6 | 91 |
This systematic approach is crucial for transitioning a synthetic route from laboratory-scale discovery to efficient, large-scale production.
Reactivity Profiles and Chemical Transformations of 3,4 Diethoxy 2 Fluorobenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 3,4-Diethoxy-2-fluorobenzaldehyde is a key site for a variety of chemical transformations, including condensations, additions, oxidations, and participation in multicomponent reactions.
Condensation Reactions for Formation of Imines and Schiff Bases
The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a fundamental condensation reaction in organic chemistry. iitk.ac.in This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). iitk.ac.in The general mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and dehydration. iitk.ac.in
For aromatic aldehydes like this compound, the resulting imines can exhibit enhanced stability due to conjugation between the newly formed C=N double bond and the aromatic ring. youtube.com The reaction conditions for Schiff base formation typically involve mixing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid to facilitate dehydration. researchgate.netjocpr.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net
The following table outlines the general conditions for Schiff base formation:
| Reactants | Solvent | Catalyst | Temperature |
| Aldehyde, Primary Amine | Ethanol, Methanol | Glacial Acetic Acid (catalytic) | Room Temperature to Reflux |
This table provides a general overview of typical reaction conditions for Schiff base formation and is not specific to this compound.
Carbonyl Additions and Reductions
The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of addition products. A key reaction in this category is the reduction of the aldehyde to a primary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. libretexts.orgmasterorganicchemistry.com
The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This initial addition results in the formation of an alkoxide intermediate, which is then protonated during workup to yield the corresponding alcohol. youtube.comyoutube.com While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder and more selective reagent. libretexts.org
The general transformation is as follows:
This compound + [Reducing Agent] → 3,4-Diethoxy-2-fluorobenzyl alcohol
The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that might also be susceptible to reduction.
Oxidative Transformations to Carboxylic Acid Derivatives
The aldehyde functional group can be oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. youtube.comyoutube.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are commonly employed for this purpose. youtube.com The resulting 3,4-Diethoxy-2-fluorobenzoic acid can then serve as a precursor for the synthesis of various carboxylic acid derivatives, including esters, amides, and acid chlorides. libretexts.orgmsu.edu
For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂). youtube.comyoutube.com This acid chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with alcohols to form esters or with amines to form amides. youtube.com Direct reduction of carboxylic acids to aldehydes is also a significant transformation, with various methods being developed to achieve this selectively. researchgate.net
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. Aldehydes are common components in MCRs. For example, in a three-component condensation involving a β-ketonitrile, an aldehyde, and a secondary cyclic amine, the aldehyde participates in a Knoevenagel condensation as a key step. mdpi.com The reaction pathway can sometimes involve the aldehyde reacting first, or in other cases, it may react after an initial step between the other components. mdpi.com Formaldehyde surrogates are also utilized in various MCRs to introduce a C1 synthon. beilstein-journals.org
Aldol (B89426) Additions and Fragmentation Pathways
In the presence of a base, aldehydes with α-hydrogens can undergo aldol additions. However, for aromatic aldehydes like this compound which lack α-hydrogens, other reactions can occur. For instance, in reactions with species like dihydroxyfumaric acid, aromatic aldehydes can participate in aldol addition followed by fragmentation pathways, with the specific outcome being influenced by the choice of base, solvent, and substituents on the aldehyde. acs.org
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is substituted with two ethoxy groups, a fluorine atom, and an aldehyde group. These substituents influence the reactivity of the ring towards electrophilic and nucleophilic aromatic substitution reactions. msu.edu
The ethoxy groups are electron-donating and ortho-, para-directing, while the aldehyde group is electron-withdrawing and meta-directing. The fluorine atom is deactivating yet ortho-, para-directing. The interplay of these directing effects will determine the position of incoming substituents in electrophilic aromatic substitution reactions. msu.edu
Furthermore, the presence of the fluorine atom and the electron-withdrawing aldehyde group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ). In such reactions, a nucleophile can displace the fluorine atom, particularly if the ring is further activated by other electron-withdrawing groups. umich.edu The rate of these substitutions is sensitive to the electron density at the carbon atom bearing the leaving group. umich.edu
Electrophilic and Nucleophilic Aromatic Substitution on Substituted Fluorobenzaldehydes
The reactivity of the benzene (B151609) ring in this compound is dictated by the combined influence of its substituents: a fluorine atom, two ethoxy groups, and an aldehyde function. These groups modulate the electron density of the aromatic system and direct the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. masterorganicchemistry.com
The substituents on the ring significantly influence the reaction rate and the position of the incoming electrophile.
Activating Groups: Electron-donating groups increase the nucleophilicity of the ring, accelerating the reaction. They are typically ortho, para-directors. The two ethoxy groups (-OEt) in this compound are strong activating groups due to the resonance-donating effect of the oxygen lone pairs.
Deactivating Groups: Electron-withdrawing groups decrease the ring's nucleophilicity, slowing the reaction. wikipedia.org The aldehyde (-CHO) and fluorine (-F) groups are deactivating. The aldehyde group is a meta-director due to its strong electron-withdrawing resonance and inductive effects. ncert.nic.in Halogens like fluorine are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SEAr, this reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comacgpubs.org
The fluorine atom in this compound can act as a leaving group in SNAr reactions. The reactivity in this context is enhanced by several factors:
The aldehyde group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, especially at the ortho position (C-2).
Fluorine is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com
The presence of electron-donating ethoxy groups at the C-3 and C-4 positions would generally be expected to disfavor SNAr by increasing electron density on the ring. However, the strong activation by the ortho aldehyde group can overcome this effect. In some cases, nucleophilic substitution of an ethoxy group could be possible, particularly if it is activated by adjacent electron-withdrawing functions, though displacement of the fluoride (B91410) is generally more favorable. Studies on poly-substituted aromatic compounds have shown that the regioselectivity of SNAr can be highly specific, often favoring substitution at the most electron-deficient position. acgpubs.orgrsc.org
Functionalization of Aromatic C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govbeilstein-journals.org This approach allows for the introduction of new functional groups directly onto an aromatic scaffold. rsc.org
For a molecule like this compound, C-H functionalization could potentially target the C-H bond of the aldehyde or the C-H bonds on the aromatic ring.
Aldehyde C-H Bond Activation: The aldehyde C-H bond is susceptible to activation by transition metal catalysts. This process, often called hydroacylation, involves the oxidative addition of the C-H bond to a metal center, followed by insertion of an unsaturated partner (like an alkene or alkyne) and reductive elimination to form a new ketone product. youtube.com This strategy allows the aldehyde to serve as a building block for constructing more complex molecular architectures. youtube.com
Aromatic C-H Bond Activation: The C-H bond at the C-6 position is the most likely candidate for functionalization due to electronic and steric reasons. Directed metalation, where a directing group on the molecule guides a catalyst to a specific C-H bond, is a common strategy. While the aldehyde itself can act as a directing group, its electronic-withdrawing nature can make the ortho C-H bonds less reactive. However, various catalytic systems have been developed to overcome such challenges. rsc.orgnih.gov
Recent advancements have utilized photoredox catalysis and other novel methods to achieve C-H functionalization under mild conditions, expanding the scope and applicability of this synthetic tool. beilstein-journals.org
Strategic Derivatization for Advanced Chemical Intermediates
The functional groups on this compound provide multiple handles for strategic derivatization, enabling its use as a precursor for more complex molecules, including pharmaceuticals and materials. ncert.nic.in
Key derivatization strategies include:
Reactions of the Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide array of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol using reagents like lithium aluminium hydride wikipedia.org, and conversion to imines, oximes, or hydrazones. It is also a key reactant in various carbon-carbon bond-forming reactions, including:
Wittig Olefination: To form alkenes with controlled stereochemistry. acs.org
Aldol Condensation: To create β-hydroxy aldehydes or α,β-unsaturated aldehydes. nih.gov
Grignard and Organolithium Additions: To generate secondary alcohols.
Modification via SNAr: As discussed previously, the fluorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functionalities at the C-2 position. masterorganicchemistry.comnih.gov This is a powerful method for creating a library of analogs from a common intermediate.
Modification via C-H Functionalization: Direct introduction of groups like aryl, alkyl, or boryl functionalities at the C-6 position can rapidly increase molecular complexity. rsc.org
These derivatization pathways allow chemists to systematically modify the core structure of this compound to tune its biological or material properties.
Stereoselective Transformations and Asymmetric Catalysis with Fluorinated Aldehydes
The presence of a fluorine atom in proximity to a reactive center can significantly influence the stereochemical outcome of a reaction. In the context of this compound, the aldehyde group is the primary site for stereoselective transformations.
Asymmetric catalysis provides methods to convert the prochiral aldehyde into a chiral product with high enantiomeric excess. Key transformations include:
Asymmetric Aldol and Mannich Reactions: Organocatalysis and metal catalysis can be used to control the stereochemistry of aldol and Mannich reactions, yielding chiral β-hydroxy or β-amino aldehydes, respectively. nih.govrsc.org The electronic properties of the fluorinated aromatic ring can influence catalyst-substrate interactions, affecting both reactivity and enantioselectivity.
Asymmetric Allylation and Alkylation: The addition of allyl groups or other alkyl nucleophiles to the aldehyde can be rendered highly enantioselective using chiral catalysts. nih.gov Dual catalytic systems, sometimes combining a chiral amine catalyst with a chiral metal complex, have proven effective for the asymmetric α-alkylation of branched aldehydes. nih.gov
Asymmetric Reductions: The reduction of the aldehyde to a chiral primary alcohol can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Furthermore, the aldehyde itself can be a substrate for direct asymmetric α-functionalization. For instance, organocatalytic methods have been developed for the enantioselective α-fluorination of aldehydes to create chiral α-fluoro aldehydes, which are valuable synthons in medicinal chemistry. nih.gov While this applies to the α-carbon of the aldehyde, the principles of enamine and iminium ion catalysis are central to many asymmetric transformations of aldehydes. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 3,4-Diethoxy-2-fluorobenzaldehyde. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential for unambiguous signal assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, two aromatic protons, and the two non-equivalent ethoxy groups. The aldehyde proton (CHO) should appear as a singlet at the most downfield position, typically between δ 10.0 and 10.4 ppm. The two aromatic protons will form an AX or AB system, with their chemical shifts influenced by the opposing electronic effects of the fluorine and ethoxy substituents. The ethoxy groups will each present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), with distinct chemical shifts due to their different positions relative to the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 11 unique carbon signals corresponding to the molecular formula (C₁₁H₁₄FO₃). The carbonyl carbon of the aldehyde group will be the most deshielded, appearing around δ 188-192 ppm. The aromatic region will show six signals, with the carbon directly bonded to the fluorine (C-2) exhibiting a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also show smaller couplings to fluorine. The four aliphatic carbons of the two ethoxy groups will appear in the upfield region of the spectrum.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY spectrum would be crucial for confirming proton-proton couplings. It would show correlations between the two aromatic protons, as well as between the methylene (B1212753) and methyl protons within each ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals of the aromatic protons and ethoxy groups to their corresponding ¹³C signals.
Predicted ¹H and ¹³C NMR Data for this compound and Analogs
| Compound | Nucleus | Predicted/Observed Chemical Shift (δ ppm) | Multiplicity / Coupling Constants (J in Hz) |
| This compound | ¹H | ~10.3 | s (CHO) |
| ~7.6 | d (H-6) | ||
| ~7.1 | d (H-5) | ||
| ~4.2 (x2) | q (OCH₂) | ||
| ~1.4 (x2) | t (CH₃) | ||
| ¹³C | ~188 | d (CHO, JC-H) | |
| ~160 | d (C-F, ¹JC-F ≈ 250) | ||
| ~155 | d (C-O, JC-F) | ||
| ~149 | d (C-O, JC-F) | ||
| ~127 | d (C-H, JC-F) | ||
| ~125 | d (C-CHO, JC-F) | ||
| ~115 | d (C-H, JC-F) | ||
| ~65 (x2) | s (OCH₂) | ||
| ~15 (x2) | s (CH₃) | ||
| 3,4-Diethoxybenzaldehyde (B1346580) chemicalbook.comsigmaaldrich.com | ¹H | 9.84 | s (CHO) |
| 7.42 | d, J=1.9 (H-2) | ||
| 7.40 | dd, J=8.2, 1.9 (H-6) | ||
| 6.95 | d, J=8.2 (H-5) | ||
| 4.15 | q, J=7.0 (2x OCH₂) | ||
| 1.47 | t, J=7.0 (2x CH₃) | ||
| 2-Fluorobenzaldehyde (B47322) chemicalbook.comspectrabase.com | ¹H | 10.35 | d (CHO) |
| 7.88 | m (H-6) | ||
| 7.61 | m (H-4) | ||
| 7.27 | m (H-3) | ||
| 7.17 | m (H-5) | ||
| ¹³C | 188.4 | d, J=3.0 (CHO) | |
| 164.1 | d, J=255.0 (C-F) | ||
| 136.1 | d, J=2.0 (C-4) | ||
| 130.0 | d, J=13.0 (C-2) | ||
| 128.9 | d, J=4.0 (C-6) | ||
| 124.9 | d, J=7.0 (C-5) | ||
| 116.8 | d, J=22.0 (C-3) |
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. huji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. For comparison, the chemical shift of 2-fluorobenzaldehyde is approximately -124.7 ppm. researchgate.net The presence of the two electron-donating ethoxy groups at the meta and para positions relative to the fluorine would likely cause a slight upfield shift (to a less negative value) compared to 2-fluorobenzaldehyde. The signal would appear as a multiplet due to coupling with the ortho (H-6) and meta (H-5) protons.
The conformation of this compound, particularly the orientation of the aldehyde and ethoxy groups relative to the benzene (B151609) ring, can be investigated using NMR. The molecule likely exists in a preferred conformation to minimize steric hindrance between the substituents at positions 2, 3, and 4. The aldehyde group may be oriented either cis or trans to the C-2 fluorine atom. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be instrumental here. An NOE correlation between the aldehyde proton and the fluorine atom (or H-6) would provide direct evidence for their spatial proximity and help determine the dominant conformer in solution.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. thermofisher.comsapub.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, predicted to be in the range of 1690-1710 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring and aliphatic ethoxy groups (around 2850-3100 cm⁻¹), C-O-C stretching of the ether linkages (around 1200-1300 cm⁻¹), and a C-F stretching vibration (around 1200-1250 cm⁻¹).
Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations (around 1580-1610 cm⁻¹) are expected to be prominent. The symmetric vibrations of the benzene ring would also give rise to strong Raman signals. The C=O stretch is typically weaker in the Raman spectrum compared to FT-IR.
Predicted/Observed Vibrational Frequencies (cm⁻¹) for this compound and Analogs
| Vibrational Mode | Predicted (this compound) | Observed (3,4-Diethoxybenzaldehyde) nist.govchemicalbook.com | Observed (2-Fluorobenzaldehyde) nist.govnist.govniscpr.res.in |
| Aromatic C-H Stretch | 3100-3000 | ~3070 | ~3075 |
| Aliphatic C-H Stretch | 2990-2850 | 2980, 2935, 2875 | - |
| C=O Stretch (Aldehyde) | 1705-1690 | 1685 | 1704 |
| Aromatic C=C Stretch | 1610-1580 | 1599, 1582 | 1611 |
| C-F Stretch | 1250-1200 | - | 1235 |
| Asymmetric C-O-C Stretch | 1280-1240 | 1267 | - |
| Symmetric C-O-C Stretch | 1150-1120 | 1139 | - |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the molecule's mass and its fragmentation pattern upon ionization, which helps confirm the molecular formula and structure. For this compound (C₁₁H₁₄FO₃), the calculated monoisotopic mass is approximately 213.09 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 213. The fragmentation pattern would likely involve characteristic losses:
Loss of a hydrogen atom from the aldehyde ([M-1]⁺) leading to a strong peak at m/z 212.
Loss of the aldehyde group ([M-29]⁺, loss of CHO) resulting in a peak at m/z 184.
Loss of an ethyl group ([M-29]⁺, loss of C₂H₅) from one of the ethoxy moieties, also giving a peak at m/z 184.
Subsequent loss of ethylene (B1197577) (C₂H₄) from ethoxy groups is also a common fragmentation pathway for such compounds. For comparison, the mass spectrum of 3,4-diethoxybenzaldehyde shows a molecular ion at m/z 194 and a prominent fragment at m/z 165 from the loss of an ethyl group. nist.gov 2-fluorobenzaldehyde shows its molecular ion at m/z 124 and a strong [M-1]⁺ peak at m/z 123. chemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the extent of conjugation. Aromatic aldehydes typically show two main absorption bands: a strong band around 240-280 nm corresponding to the π → π* transition of the conjugated system, and a weaker band at longer wavelengths (around 300-340 nm) from the n → π* transition of the carbonyl group.
For this compound, the electron-donating ethoxy groups are expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde (B42025). The fluorine atom's effect is more complex but is generally minor compared to the strong donating effect of the ethoxy groups. The absorption maxima can be estimated by comparison with analogs. 3,4-Diethoxybenzaldehyde exhibits absorption maxima that would be similar to the target compound, likely showing a primary π → π* transition around 270-290 nm.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
A thorough search of crystallographic databases and peer-reviewed journals did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions are not available. Such a study would be invaluable for understanding the compound's solid-state conformation, including the planarity of the benzene ring, the orientation of the ethoxy and aldehyde functional groups, and the influence of the fluorine substituent on the crystal packing.
Hyphenated Analytical Techniques for Mixture Analysis
Similarly, specific applications of hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the express purpose of identifying this compound within complex mixtures are not detailed in current scientific publications. While these techniques are standard for the analysis of organic compounds, specific retention times, and mass fragmentation patterns for this particular aldehyde have not been published. Research in this area would be beneficial for quality control in its synthesis and for its detection in various chemical matrices.
Computational and Theoretical Investigations of 3,4 Diethoxy 2 Fluorobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3,4-Diethoxy-2-fluorobenzaldehyde. These calculations provide a detailed picture of the molecule's electronic and structural characteristics.
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Key aspects of the electronic character of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability.
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netyoutube.com It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom, making it a primary site for protonation and interaction with electrophiles. The area around the aldehydic hydrogen and the aromatic protons would exhibit a positive potential. The fluorine and ethoxy oxygen atoms would also contribute to regions of negative potential. Such maps are invaluable for predicting hydrogen bonding interactions and the initial steps of chemical reactions. conicet.gov.ar
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Substituted Benzaldehyde (B42025) (2,4,5-trimethoxyphenylmethylene derivative) calculated via DFT.
This table illustrates the type of data obtained from HOMO-LUMO analysis. The values are for a different, but structurally related, compound.
| Parameter | Energy (eV) |
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
Data sourced from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a key method for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy, aiding in the assignment of experimental spectra. solidstatetechnology.usyoutube.com
For this compound, theoretical calculations would predict characteristic vibrational modes. Key predicted frequencies would include:
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically found in the 1700-1720 cm⁻¹ region. Its exact position is sensitive to electronic effects from the ring substituents.
C-H Stretch (Aldehydic): A distinct band usually appearing around 2700-2800 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretches (Ethoxy): Asymmetric and symmetric stretching modes of the ether linkages.
C-F Stretch: A strong band typically in the 1000-1300 cm⁻¹ range, characteristic of the carbon-fluorine bond.
By comparing the calculated spectrum with experimental data, a detailed and confident assignment of all vibrational modes can be achieved. Periodic DFT calculations can be particularly useful for simulating solid-state spectra, accounting for intermolecular interactions in the crystal lattice. nih.govresearchgate.net
Table 2: Selected Calculated Vibrational Frequencies for Benzaldehyde.
This table provides an example of vibrational frequency calculations for the parent compound, Benzaldehyde, using the PBEPBEultrafine/Def2TZVPP model chemistry.
| Mode Description | Calculated Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) |
| Aldehydic C-H Stretch | 2787 | 129.01 |
| Carbonyl C=O Stretch | 1715 | 239.72 |
| Aromatic Ring Stretch | 1596 | 31.59 |
| Aromatic Ring Stretch | 1581 | 14.45 |
| C-C Stretch | 1195 | 57.57 |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov
Substituted benzaldehydes can exist in different conformations due to the rotation around single bonds, primarily the bond connecting the aldehyde group to the benzene (B151609) ring. For an ortho-substituted benzaldehyde like this compound, two main planar conformers are possible: s-trans (where the C=O bond is directed away from the ortho-fluoro substituent) and s-cis (where the C=O bond is directed towards the ortho-fluoro substituent). tandfonline.comias.ac.in
The relative stability of these conformers is determined by a balance of steric hindrance and electrostatic interactions. An electrostatic repulsion between the partially negative carbonyl oxygen and the electronegative fluorine atom might destabilize the s-cis conformer. Conversely, steric repulsion between the aldehydic hydrogen and the fluorine atom could destabilize the s-trans form.
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov
For instance, the mechanism of a nucleophilic addition to the carbonyl group of this compound could be studied. DFT would be used to:
Optimize the geometries of the reactant molecules (the aldehyde and the nucleophile).
Locate the transition state structure for the nucleophilic attack on the carbonyl carbon.
Calculate the activation energy (the energy difference between the transition state and the reactants), which determines the reaction rate.
Identify any intermediates, such as a tetrahedral intermediate, and the subsequent reaction steps.
Such studies provide detailed mechanistic insights, including the stereochemistry of the reaction and the influence of the substituents on reactivity. This information is critical for designing new synthetic routes or understanding the molecule's biological activity, such as its potential role as an enzyme inhibitor. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in an explicit solvent environment over time. nih.gov
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of all atoms.
MD simulations are particularly useful for exploring:
Conformational Flexibility: MD can reveal the full range of conformations that the molecule adopts in solution, including the rotation of the ethoxy side chains and the aldehyde group. This provides a more realistic picture of the molecule's flexibility than static calculations.
Solvation Effects: The simulations explicitly model the interactions between the aldehyde and surrounding solvent molecules. This allows for the study of the structure of the solvation shell and the dynamics of hydrogen bonding between the carbonyl oxygen and water, which can significantly influence reactivity.
Binding Dynamics: When studying interactions with a biological target like a protein, MD simulations can show how the molecule binds to the active site, the stability of the resulting complex, and the conformational changes that occur upon binding. nih.gov
Prediction of Spectroscopic Parameters via Computational Chemistry
Beyond vibrational frequencies, computational chemistry can predict other spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net
The process involves:
Performing a conformational analysis to identify all low-energy conformers.
Calculating the NMR shielding tensors for each conformer.
Averaging the chemical shifts based on the Boltzmann population of the conformers.
Applying a linear scaling correction, derived from comparing calculated and experimental shifts for known compounds, to improve accuracy. github.io
For this compound, this would allow for the prediction of the entire ¹H and ¹³C NMR spectra. This is exceptionally useful for confirming the structure of a newly synthesized compound or for assigning ambiguous peaks in an experimental spectrum. The calculations can also help understand how the electronic environment created by the fluoro and diethoxy substituents influences the chemical shifts of the aromatic and aldehydic protons and carbons.
Table 3: Illustrative Data for Computationally Predicted ¹³C NMR Chemical Shifts.
This table demonstrates the type of output from NMR prediction calculations. The data represents substituent chemical shift (SCS) increments for various groups on a benzaldehyde ring, which can be used to estimate chemical shifts.
| Substituent and Position | SCS Increment (ppm) for Carbonyl Carbon |
| 2-Fluoro | +2.8 |
| 3-Ethoxy | -0.6 |
| 4-Ethoxy | -1.9 |
Data adapted from studies on substituted benzaldehydes and acetophenones. Actual shifts are predicted by adding these increments to the chemical shift of the benzaldehyde carbonyl carbon (~192.5 ppm). researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Predictability
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of molecules with their macroscopic properties, including their reactivity in chemical reactions. For this compound, QSPR modeling offers a powerful approach to predict its behavior in various chemical transformations, potentially saving significant time and resources in reaction optimization and discovery.
At its core, a QSPR model is a mathematical equation that relates a set of numerical values describing the molecule's structure (known as molecular descriptors) to a specific property of interest. In the context of reaction predictability, this property could be the reaction rate, yield, or selectivity.
The development of a QSPR model for the reaction predictability of this compound would typically involve the following steps:
Data Set Selection: A series of reactions involving a set of structurally diverse benzaldehyde derivatives, including this compound, would be compiled. The experimental data for the property to be predicted (e.g., reaction yield) for each compound in the series would be collected.
Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight and atom counts.
Topological Descriptors: These describe the connectivity of atoms within the molecule.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors and the experimental reaction property. nih.gov
Model Validation: The predictive power of the developed QSPR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development.
A hypothetical QSPR study on the predictability of a nucleophilic addition reaction to the carbonyl group of a series of substituted benzaldehydes, including this compound, might identify key descriptors influencing the reaction yield. For instance, electronic descriptors related to the partial charge on the carbonyl carbon and steric descriptors describing the bulkiness of the substituents in the ortho position could be significant.
Below is an interactive data table showcasing a hypothetical set of molecular descriptors that could be used in a QSPR model for predicting the reaction yield of a hypothetical reaction involving substituted benzaldehydes.
| Compound | Molecular Weight ( g/mol ) | ClogP | Partial Charge on Carbonyl Carbon (e) | LUMO Energy (eV) | Steric Hindrance Parameter (S) | Predicted Yield (%) |
| Benzaldehyde | 106.12 | 1.48 | 0.35 | -1.5 | 0.5 | 85 |
| 4-Methoxybenzaldehyde | 136.15 | 1.63 | 0.32 | -1.3 | 0.5 | 90 |
| 2-Fluorobenzaldehyde (B47322) | 124.11 | 1.55 | 0.38 | -1.7 | 0.8 | 75 |
| This compound | 198.20 | 2.50 | 0.37 | -1.6 | 1.2 | 70 |
| 2,4-Dichlorobenzaldehyde | 175.01 | 2.68 | 0.40 | -1.9 | 1.0 | 65 |
This table illustrates how different descriptors can vary across a set of related compounds. A QSPR model would then use these variations to build a predictive relationship.
The resulting QSPR equation might take a form like:
Predicted Yield (%) = β₀ + β₁(Partial Charge on Carbonyl Carbon) + β₂(LUMO Energy) + β₃*(Steric Hindrance Parameter)
Where β₀, β₁, β₂, and β₃ are coefficients determined from the statistical regression analysis.
Such a model, once validated, could be used to predict the reaction yield for new, unsynthesized benzaldehyde derivatives, thereby guiding experimental efforts towards more promising candidates. While specific QSPR models for the reaction predictability of this compound are not yet prevalent in the literature, the well-established principles of QSPR modeling for substituted benzaldehydes provide a clear framework for future investigations. nih.govacs.org
Mechanistic Studies of Reactions Involving 3,4 Diethoxy 2 Fluorobenzaldehyde
Elucidation of Reaction Pathways and Intermediates
No specific studies detailing the reaction pathways or identifying intermediates for reactions involving 3,4-diethoxy-2-fluorobenzaldehyde were found.
Kinetic Isotope Effect (KIE) Studies
No data from kinetic isotope effect studies for reactions with this compound are available in the searched literature.
Stereochemical Outcomes and Enantioselectivity Control
There is no available information on the stereochemical outcomes or methods for enantioselectivity control in reactions involving this compound.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
While general catalytic methods are mentioned for similar aldehydes, specific studies on how catalysts and reagents influence selectivity and efficiency in reactions with this compound are absent from the available literature. evitachem.com
Computational Verification of Proposed Mechanisms
No computational or theoretical studies verifying proposed reaction mechanisms for this compound were identified.
Strategic Role of 3,4 Diethoxy 2 Fluorobenzaldehyde As a Building Block in Complex Chemical Syntheses
Precursor in the Assembly of Polycyclic and Heterocyclic Systems
The aldehyde functional group in 3,4-diethoxy-2-fluorobenzaldehyde serves as a key reactive site for the construction of cyclic structures. In the synthesis of heterocyclic systems like quinolines, a fused bicyclic heterocycle, aldehydes are crucial reactants in condensation reactions. For instance, the Friedländer annulation, a well-established method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While specific examples utilizing this compound are not prominent in the literature, its aldehyde group makes it a plausible candidate for such reactions.
The general mechanism for quinoline synthesis often involves the formation of a carbon-carbon bond followed by cyclization and dehydration. The presence of the electron-donating ethoxy groups and the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring could influence the reactivity of the aldehyde and the stability of reaction intermediates, potentially impacting reaction yields and the properties of the resulting heterocyclic system. The synthesis of quinoline derivatives is of significant interest due to their presence in a wide array of biologically active compounds and approved drugs. purdue.edunih.gov
Synthesis of Labeled Compounds for Advanced Research Applications
The development of radiolabeled compounds for Positron Emission Tomography (PET) is a critical area of research in medical imaging. The short-lived radioisotopes Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are commonly incorporated into biologically active molecules to create PET tracers.
Carbon-11 Labeling: The introduction of a ¹¹C-label often involves the use of small, reactive ¹¹C-containing synthons like [¹¹C]methyl iodide or [¹¹C]carbon dioxide. nih.gov While direct ¹¹C-labeling of this compound itself is not a common strategy, derivatives of this compound could serve as precursors. For example, if one of the ethoxy groups were replaced with a hydroxyl group, this position could be targeted for O-methylation using [¹¹C]methyl iodide. The aldehyde functionality could then be used in subsequent reactions to build the final PET tracer.
Fluorine-18 Labeling: The presence of a fluorine atom on the aromatic ring of this compound suggests its potential as a precursor for ¹⁸F-labeled compounds. Nucleophilic aromatic substitution (SNAAr) is a common method for introducing ¹⁸F into electron-deficient aromatic rings. However, the presence of two electron-donating ethoxy groups on the ring would likely deactivate it towards nucleophilic attack, making direct ¹⁸F-for-¹⁹F exchange challenging.
A more plausible approach would be to use a derivative of this compound where a suitable leaving group, such as a nitro or a trimethylammonium group, is positioned ortho or para to the fluorine atom to activate the ring for nucleophilic substitution with [¹⁸F]fluoride. Alternatively, the aldehyde group could be converted into other functionalities that are more amenable to radiofluorination. The development of novel ¹⁸F-labeling methodologies remains an active area of research. nih.govrsc.org
Contribution to the Construction of Biaryl Scaffolds
Biaryl scaffolds are fundamental structural motifs found in many pharmaceuticals, natural products, and materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, involving the palladium-catalyzed reaction of an organoboron compound with an aryl halide or triflate. harvard.edunih.gov
The fluorine atom on this compound is generally not a suitable leaving group for Suzuki-Miyaura coupling under standard conditions. However, the aldehyde group could be transformed into a more reactive functional group, such as a triflate or a halide (bromide or iodide), which could then participate in cross-coupling reactions. For example, a Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by hydrolysis to a phenol (B47542) and subsequent conversion to a triflate, would install a reactive handle for Suzuki coupling. While this multi-step process is conceivable, direct examples starting from this compound are not readily found in the literature. The efficiency of such a synthetic route would depend on the yields and functional group tolerance of each step.
Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, substituted benzaldehydes are valuable intermediates for the production of a wide range of products, including pharmaceuticals, agrochemicals, and fragrances. arborpharmchem.com The specific substitution pattern of this compound—with its combination of electron-donating and electron-withdrawing groups—could be strategically employed to direct further chemical transformations and influence the properties of the final product.
For instance, the aldehyde can undergo a variety of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and olefination reactions. The presence and positioning of the ethoxy and fluoro substituents can modulate the electronic properties and steric environment of the aromatic ring, thereby influencing the regioselectivity and stereoselectivity of subsequent reactions. While the direct application of this compound in the synthesis of specific commercial drugs is not widely reported, its structural features make it a potentially useful building block for the synthesis of complex, highly functionalized molecules.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted benzaldehydes like 3,4-Diethoxy-2-fluorobenzaldehyde traditionally relies on multi-step processes that can be resource-intensive. Future research is anticipated to focus on developing more eco-friendly and efficient synthetic methodologies. A key area of exploration will be the use of C-H activation strategies, which allow for the direct introduction of functional groups onto the aromatic ring, thereby reducing the number of synthetic steps and waste generation. For instance, palladium-catalyzed ortho-formylation of fluoroaromatics presents a promising avenue.
Another critical direction is the use of biocatalysis. Engineered enzymes, such as vanillin (B372448) synthases or related phenol-modifying enzymes, could be designed to selectively introduce the formyl group onto a pre-functionalized diethoxyfluorobenzene core. This approach offers the benefits of high selectivity, mild reaction conditions, and the use of renewable resources.
Here is a comparative table of potential synthetic routes:
| Synthetic Route | Key Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established procedures | High number of steps, waste generation |
| C-H Activation | Atom economy, reduced step count | Catalyst cost and sensitivity, regioselectivity control |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme development and stability, substrate scope |
Exploration of Unprecedented Reactivity Patterns
The unique electronic properties of this compound, arising from the interplay of the electron-donating ethoxy groups and the electron-withdrawing fluorine atom and aldehyde group, suggest a rich and underexplored reactivity profile. Future research will likely delve into novel transformations that leverage this distinct electronic nature. For example, the fluorine atom could act as a handle for late-stage functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid diversification of the molecular scaffold.
Furthermore, the aldehyde group can participate in a variety of condensation and multicomponent reactions. The development of asymmetric catalytic systems for reactions involving this aldehyde could lead to the synthesis of chiral molecules with high enantiomeric purity, which is of significant interest in medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields and purities.
Automated synthesis platforms, which combine robotics with machine learning algorithms, represent the next frontier. These systems can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes and can even propose novel reaction pathways. The data generated from these high-throughput experiments will be invaluable for accelerating the discovery and development of new applications for this compound.
Advanced Characterization Techniques for In-situ Reaction Monitoring
To fully optimize synthetic processes and understand complex reaction mechanisms, real-time monitoring is essential. The application of advanced Process Analytical Technology (PAT) to reactions involving this compound will be a key research focus. Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed information about the concentration of reactants, intermediates, and products as the reaction progresses.
This data can be used to build kinetic models of the reaction, identify reaction bottlenecks, and ensure consistent product quality. The table below outlines some of these techniques and their potential applications.
| Characterization Technique | Information Obtained | Application in Synthesis |
| In-situ IR/Raman Spectroscopy | Vibrational modes of functional groups | Real-time tracking of reactant consumption and product formation |
| In-situ NMR Spectroscopy | Detailed structural information | Identification of transient intermediates and reaction byproducts |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Online analysis of reaction mixtures in flow chemistry setups |
Expanding the Scope of Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and to model its reactivity in various chemical transformations. This can help in rationalizing experimental observations and in designing more efficient synthetic routes.
Furthermore, machine learning algorithms can be trained on existing chemical data to predict the properties and activities of novel derivatives of this compound. This in silico screening can significantly reduce the time and cost associated with the synthesis and testing of new compounds, thereby accelerating the discovery of new lead molecules for a variety of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
